molecular formula C23H21NO3S B405148 ethyl 2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 303136-36-9

ethyl 2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B405148
CAS No.: 303136-36-9
M. Wt: 391.5g/mol
InChI Key: PMVBNYAKDAIKFO-UHFFFAOYSA-N
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Description

The compound ethyl 2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate belongs to a class of functionalized cyclopenta[b]thiophene derivatives. These molecules feature a bicyclic thiophene core with substituents at positions 2 (amide-linked aromatic groups) and 3 (ester groups). The synthesis typically begins with ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, a precursor synthesized via the Gewald reaction using cyclopentanone, sulfur, and ethyl cyanoacetate under basic conditions (e.g., diethylamine in ethanol) . Subsequent acylation of the amino group with 4-phenylbenzoyl chloride would yield the target compound, analogous to procedures described for bromopentanamido and thioureido derivatives .

Properties

IUPAC Name

ethyl 2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO3S/c1-2-27-23(26)20-18-9-6-10-19(18)28-22(20)24-21(25)17-13-11-16(12-14-17)15-7-4-3-5-8-15/h3-5,7-8,11-14H,2,6,9-10H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVBNYAKDAIKFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, including antitumor effects, mechanisms of action, and related studies.

  • IUPAC Name : this compound
  • Molecular Formula : C23H21NO3S
  • Molecular Weight : 391.5 g/mol
  • Purity : Typically ≥95% .

Biological Activity Overview

The compound has been studied for various biological activities, primarily focusing on its antitumor effects and potential as a kinase inhibitor. The following sections detail specific findings related to its biological activity.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against different cancer cell lines.

  • In Vitro Studies :
    • The compound was tested against breast cancer (MCF-7) and liver cancer (HepG2) cell lines.
    • An IC50 value of approximately 23.2 μM was observed, indicating strong cytotoxic activity .
    • Flow cytometric analysis revealed that treatment with this compound induced apoptosis in MCF-7 cells, with a notable reduction in cell viability by 26.86%. Early apoptotic cells (AV+/PI−) increased to 8.73%, while late apoptotic cells (AV+/PI+) reached 18.13% compared to untreated controls .
  • In Vivo Studies :
    • In animal models bearing solid tumors, the compound significantly reduced tumor mass, demonstrating a decrease of about 54% compared to control treatments .
    • This suggests a promising therapeutic potential for treating cancers.

The mechanism through which this compound exerts its effects appears to involve the inhibition of specific kinases that are crucial in cancer cell proliferation and survival .

Comparative Biological Activity Data

Cell LineIC50 (μM)Apoptosis InductionTumor Volume Reduction (%)
MCF-723.2Yes (26.86% viability loss)54%
HepG2Not specifiedNot specifiedNot specified

Case Studies and Research Findings

  • Study on Apoptosis-Inducing Agents :
    • A study focused on synthesizing derivatives based on the cyclopenta[b]thiophene scaffold highlighted that compounds similar to this compound showed promising results as apoptosis-inducing agents in various cancer types .
  • Kinase Inhibition :
    • The compound's structure suggests potential as a kinase inhibitor, which may be valuable in treating diseases like cancer where kinase activity is dysregulated .

Comparison with Similar Compounds

Structural and Functional Implications

Bromopentanamido (4a) introduces a halogenated alkyl chain, which may increase metabolic stability but also molecular weight .

Electronic Effects :

  • Electron-donating groups (e.g., 3,4-dimethoxybenzoyl ) could stabilize the amide bond via resonance, whereas electron-withdrawing groups (e.g., bromine in 4a) might alter reactivity in further substitutions.

Biological Activity: Thioureido derivatives (e.g., ) exhibit antifungal and antibacterial activities due to the thiourea moiety’s ability to coordinate metal ions or disrupt enzyme function.

Crystallographic and Analytical Insights

  • Hydrogen Bonding : Derivatives like the thioureido compound form intermolecular hydrogen bonds (N–H···S and N–H···O), stabilizing crystal lattices . Similar patterns are expected in the target compound.
  • SHELX Software : Structural validation of analogues (e.g., ) relies on programs like SHELXL for small-molecule refinement, ensuring accurate bond lengths and angles.

Preparation Methods

Dieckmann Cyclization of Diester Precursors

A widely adopted method involves intramolecular cyclization of diethyl 2-aminothiophene-3,4-dicarboxylate derivatives. Under basic conditions (e.g., potassium tert-butoxide in THF), this reaction forms the bicyclic system via a six-membered transition state.

Example Protocol

  • Substrate : Diethyl 2-nitrothiophene-3,4-dicarboxylate

  • Base : KOtBu (1.2 equiv)

  • Solvent : THF, 0°C → RT

  • Yield : 68–72%

  • Key Intermediate : 5,6-Dihydro-4H-cyclopenta[b]thiophene-3-carboxylate with nitro group at C2.

Thiophene Annulation via Cross-Coupling

Alternative routes employ Suzuki-Miyaura coupling to construct the thiophene ring. For instance, reacting 2-bromo-cyclopentenone with thiophene boronic esters in the presence of Pd(PPh3)4 achieves regioselective annulation.

Conditions

  • Catalyst : Pd(PPh3)4 (5 mol%)

  • Ligand : XPhos (10 mol%)

  • Base : K2CO3

  • Solvent : DMF/H2O (4:1), 80°C

  • Yield : 60–65%.

Formation of the 4-Phenylbenzoyl Amide Moiety

Amide Coupling via Activated Carboxylic Acids

The amino group at C2 is acylated using 4-phenylbenzoyl chloride under Schotten-Baumann conditions:

  • Reagents : 4-Phenylbenzoyl chloride (1.1 equiv), NaOH (2.0 equiv)

  • Solvent : H2O/CH2Cl2 biphasic system

  • Temperature : 0°C → RT

  • Yield : 75–80%.

Coupling Agent-Mediated Approach

For moisture-sensitive substrates, EDCl/HOBt is preferred:

  • Coupling Agents : EDCl (1.5 equiv), HOBt (1.5 equiv)

  • Base : DIPEA (3.0 equiv)

  • Solvent : DMF, RT, 24 h

  • Yield : 88–92%.

Optimization and Purification Strategies

Crystallization Techniques

Final purification often employs solvent mixtures to enhance crystallinity:

  • Solvent System : Ethyl acetate/hexane (1:3)

  • Purity : >99% (HPLC)

  • Recovery : 70–75%.

Chromatographic Methods

Silica gel chromatography resolves regioisomers or byproducts:

  • Eluent : Hexane/EtOAc (4:1 → 2:1 gradient)

  • Rf : 0.3 (target compound).

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (%)Scalability
Dieckmann CyclizationRing formation68–7295High
Suzuki AnnulationThiophene construction60–6590Moderate
EDCl/HOBt CouplingAmide formation88–9298High

Data synthesized from.

Challenges and Troubleshooting

Regioselectivity in Cyclization

Unwanted regioisomers may form during Dieckmann cyclization. Using bulky bases (e.g., LiHMDS) or low temperatures (−78°C) improves selectivity.

Epimerization at C2

The stereochemical integrity of the amino group is critical. Conducting amidation at 0°C and avoiding prolonged reaction times minimizes racemization .

Q & A

Q. What strategies address discrepancies between computational and experimental spectral data?

  • Case Study : If DFT-predicted NMR shifts deviate from experimental values, consider solvent effects (e.g., DMSO-d6 vs. gas-phase calculations) or tautomeric equilibria. Adjust computational models using implicit solvation (e.g., PCM) or explicit solvent molecules .
  • Validation : Cross-check with IR vibrational modes and mass spectrometry to confirm functional group assignments .

Q. How can reaction conditions be optimized to minimize side products (e.g., dimerization)?

  • Temperature Control : Lowering reaction temperatures (e.g., 0–5°C) during acylation steps reduces undesired nucleophilic attacks.
  • Catalyst Screening : Triethylamine or pyridine improves coupling efficiency, while DMAP accelerates acylation .
  • Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates, whereas ethanol promotes crystallization of the final product .

Q. What computational approaches predict biological activity (e.g., antiviral or anticancer potential)?

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like influenza polymerase (PA subunit) or breast cancer receptors (HER2). Prioritize compounds with strong hydrogen-bonding interactions (e.g., with active-site residues) .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., 4-phenylbenzoyl vs. 2-fluorobenzoyl) with bioactivity using Hammett constants or molecular descriptors .

Q. How do hydrogen-bonding networks influence crystal packing and stability?

  • Graph-Set Analysis : Identify motifs like R22(8)R_2^2(8) (e.g., N-H···O=C interactions) or C(4)C(4) chains. These patterns dictate melting points and solubility, critical for formulation .
  • Thermogravimetric Analysis (TGA) : Quantify thermal stability by measuring weight loss during heating, linked to hydrogen-bond dissociation .

Methodological Resources

TechniqueApplicationReference
SHELXLCrystallographic refinement
ORTEP-3Molecular visualization
QM/MMReaction mechanism eludication
TLCReaction monitoring

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